Cas no 133788-85-9 (2-Fluoro-6-hydroxy-3-methylbenzoic acid)

2-Fluoro-6-hydroxy-3-methylbenzoic acid structure
133788-85-9 structure
商品名:2-Fluoro-6-hydroxy-3-methylbenzoic acid
CAS番号:133788-85-9
MF:C8H7FO3
メガワット:170.137786149979
CID:5079607

2-Fluoro-6-hydroxy-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-fluoro-6-hydroxy-3-methylbenzoic acid
    • AT21288
    • 2-Fluoro-6-hydroxy-3-methylbenzoic acid
    • インチ: 1S/C8H7FO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10H,1H3,(H,11,12)
    • InChIKey: LTTPWJMIGYEERA-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C(=O)O)=C(C=CC=1C)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 57.5

2-Fluoro-6-hydroxy-3-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR021QCO-500mg
2-Fluoro-6-hydroxy-3-methylbenzoic acid
133788-85-9
500mg
$1265.00 2023-12-16
Aaron
AR021QCO-250mg
2-Fluoro-6-hydroxy-3-methylbenzoic acid
133788-85-9
250mg
$1012.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1262561-500mg
2-Fluoro-6-hydroxy-3-methylbenzoic acid
133788-85-9 98%
500mg
¥8167.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1262561-1g
2-Fluoro-6-hydroxy-3-methylbenzoic acid
133788-85-9 98%
1g
¥10102.00 2024-08-09

2-Fluoro-6-hydroxy-3-methylbenzoic acid 関連文献

2-Fluoro-6-hydroxy-3-methylbenzoic acidに関する追加情報

Comprehensive Analysis of 2-Fluoro-6-hydroxy-3-methylbenzoic acid (CAS No. 133788-85-9): Properties, Applications, and Industry Trends

2-Fluoro-6-hydroxy-3-methylbenzoic acid (CAS No. 133788-85-9) is a fluorinated aromatic carboxylic acid derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its fluoro and hydroxy functional groups, has garnered attention due to its unique structural properties and potential applications in drug discovery. The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxy) groups on the benzene ring makes it a versatile intermediate for synthesizing bioactive molecules.

In recent years, the demand for fluorinated compounds like 2-Fluoro-6-hydroxy-3-methylbenzoic acid has surged, driven by the pharmaceutical industry's focus on targeted drug delivery and metabolic stability enhancement. Fluorination is a key strategy in modern medicinal chemistry, as it improves membrane permeability and prolongs half-life. Researchers frequently search for "fluoro benzoic acid derivatives" or "CAS 133788-85-9 applications" to explore its role in designing kinase inhibitors or antimicrobial agents.

The synthesis of 2-Fluoro-6-hydroxy-3-methylbenzoic acid typically involves multi-step reactions, including halogenation and carboxylation. Its crystalline structure and solubility profile (moderate in polar solvents) make it suitable for high-throughput screening platforms. Analytical techniques such as HPLC and NMR are critical for purity verification, a topic often queried in scientific forums like "how to analyze CAS 133788-85-9 purity".

Environmental and regulatory trends also impact its usage. With growing interest in green chemistry, researchers seek "sustainable synthesis of fluorinated aromatics" to reduce waste. The compound's biodegradability and eco-toxicity profile are under study, aligning with the EU REACH and FDA guidelines for safer intermediates.

In material science, 2-Fluoro-6-hydroxy-3-methylbenzoic acid serves as a building block for liquid crystal polymers and coordination complexes. Its ability to form hydrogen bonds and metal chelates is exploited in catalysis, a niche area with queries like "metal-organic frameworks using CAS 133788-85-9".

Market analysts note a compound annual growth rate (CAGR) of ~6% for fluorinated benzoic acids, fueled by R&D investments. Patent databases reveal its mentions in anticancer and anti-inflammatory drug formulations, making "CAS 133788-85-9 patent landscape" a trending search term.

Future directions include exploring its enantiomeric forms for chiral synthesis and coupling with bioconjugation techniques. As AI-driven drug discovery accelerates, computational studies on "2-Fluoro-6-hydroxy-3-methylbenzoic acid docking simulations" are emerging, highlighting its interdisciplinary importance.

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